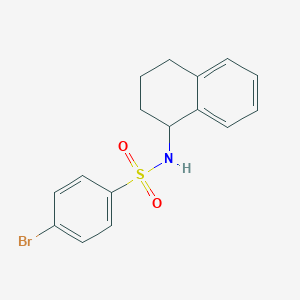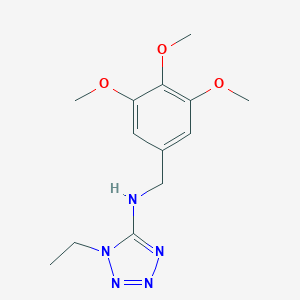
4-bromo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide is complex and not fully understood. However, it is believed that this compound exerts its effects by binding to specific target proteins and altering their activity. In the case of anticancer activity, it is thought that this compound inhibits the activity of enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide have been extensively studied. This compound has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase and acetylcholinesterase. Additionally, it has been shown to possess significant anticancer activity, which is thought to be due to its ability to inhibit the activity of enzymes involved in cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-bromo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide in lab experiments is its potent inhibitory activity against several enzymes. This makes it a valuable tool for studying the activity of these enzymes and developing new drugs that target them. However, one of the limitations of using this compound is its complex mechanism of action, which makes it difficult to fully understand its effects.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide. One area of research is in the development of new drugs that target the enzymes inhibited by this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different target proteins. Finally, exploring the potential applications of this compound in other fields, such as agriculture and environmental science, could lead to new discoveries and innovations.
In conclusion, 4-bromo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its potent inhibitory activity against several enzymes makes it a valuable tool for studying their activity and developing new drugs that target them. Further research is needed to fully understand the mechanism of action of this compound and explore its potential applications in other fields.
Synthesemethoden
The synthesis of 4-bromo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide involves the reaction of 4-bromo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide with a suitable reagent under specific conditions. The most common method for synthesizing this compound is through the use of a Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where it has been shown to possess significant anticancer activity. Additionally, this compound has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase and acetylcholinesterase.
Eigenschaften
Molekularformel |
C16H16BrNO2S |
|---|---|
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
4-bromo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H16BrNO2S/c17-13-8-10-14(11-9-13)21(19,20)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6,8-11,16,18H,3,5,7H2 |
InChI-Schlüssel |
GTKMPQQVLOJQKH-UHFFFAOYSA-N |
SMILES |
C1CC(C2=CC=CC=C2C1)NS(=O)(=O)C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1CC(C2=CC=CC=C2C1)NS(=O)(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276660.png)
![2-methyl-N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine](/img/structure/B276661.png)
![N-(2-allyl-2H-tetraazol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}amine](/img/structure/B276665.png)
![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B276667.png)
![2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276668.png)
![N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276670.png)
![N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276672.png)

![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B276677.png)

![N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B276679.png)

![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B276681.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276682.png)